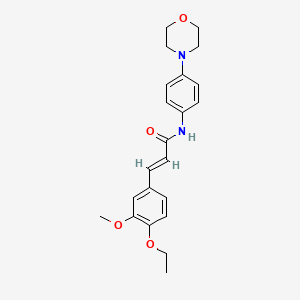
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of acrylamides, which are known to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
Enamine Reactions with Acryloyl Chloride
The compound reacts with acryloyl chloride to produce substituted cyclohexenones, demonstrating its reactivity and potential for creating complex molecular structures (Hickmott & Sheppard, 1972).
Photoinitiators in Coatings
Photoinitiator Systems for UV-Curable Coatings
Research has explored copolymers that act as photoinitiators, particularly for UV-curable coatings, indicating the potential of the compound in photopolymerization applications (Angiolini et al., 1997).
Corrosion Inhibition
Corrosion Inhibition for Metals
Studies have investigated synthetic acrylamide derivatives as corrosion inhibitors for metals like copper in nitric acid solutions, demonstrating the compound's applicability in material preservation and industrial maintenance (Abu-Rayyan et al., 2022).
Polymerization and Material Science
Three-Component Wittig–SNAr Reactions
The compound has been involved in complex reactions to form intermediates potentially useful as kinase inhibitors, showcasing its utility in pharmaceutical and chemical synthesis (Xu et al., 2015).
Biocompatible Polymer Synthesis
Research has delved into the synthesis of biocompatible polymers using the compound, hinting at its potential applications in medical devices or drug delivery systems (Chua et al., 2012).
Anionic Polymerization of Acrylamides
The compound has been used in the polymerization of N,N-dialkylacrylamides, an essential process in creating various synthetic materials with specific properties (Kobayashi et al., 1999).
Chemical Synthesis and Modifications
Polymer-Bound Thiol Groups
The synthesis of polymers with pendant thiol groups involving the compound suggests its role in producing functional materials for chemical industries (Cesana et al., 2007).
Potassium Channel Opener Synthesis
It's used in synthesizing compounds with potassium channel opener activity, indicating its role in developing therapeutics for conditions like epilepsy or neurodegenerative diseases (L'Heureux et al., 2005).
Gas Hydrate Formation Prevention
Its derivatives have been studied for their role in preventing gas hydrate formation, a significant issue in the oil and gas industry (Rostami Khodaverdiloo et al., 2016).
Pharmaceutical Applications
Polymer-Drug Conjugates
The compound plays a role in the development of polymer-drug conjugates, a promising field for targeted drug delivery systems (Pitt & Shah, 1996).
Tyrosine Kinase Inhibitors Synthesis
Its derivatives have been used in synthesizing tyrosine kinase inhibitors, important in cancer treatment (Smaill et al., 2001).
Eigenschaften
IUPAC Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-3-28-20-10-4-17(16-21(20)26-2)5-11-22(25)23-18-6-8-19(9-7-18)24-12-14-27-15-13-24/h4-11,16H,3,12-15H2,1-2H3,(H,23,25)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSPMVBOOUPEMX-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxa-8-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2644726.png)
![Methyl 2-[1-[(2-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2644729.png)
![4-chloro-2-{(E)-[(2,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2644730.png)
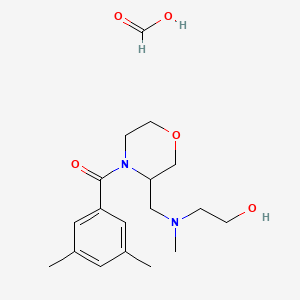
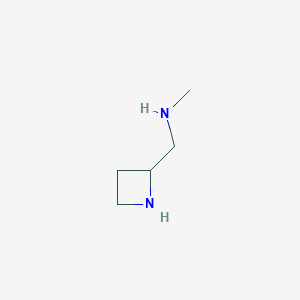
![6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2644735.png)
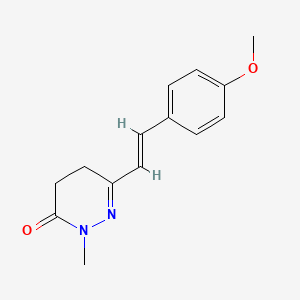
![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2644740.png)
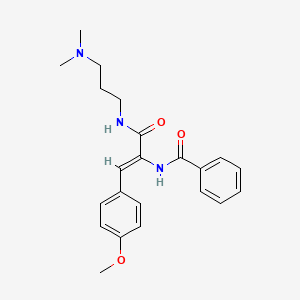
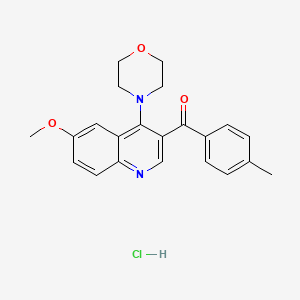
![3-Methyl-1-piperidin-1-yl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2644743.png)
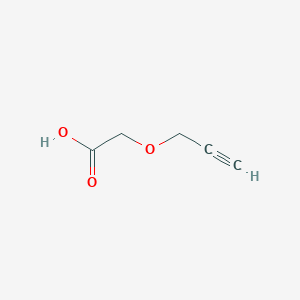
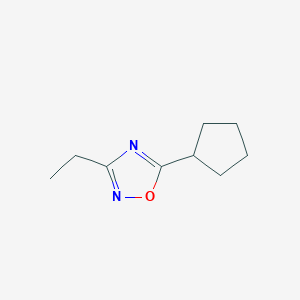
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2644746.png)